

# An In-Depth Technical Guide to Perzinfotel (CAS No. 144912-63-0)

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## Compound of Interest

**Compound Name:** ethyl 2-bromo-4-methyl-1*H*-imidazole-5-carboxylate

**Cat. No.:** B362546

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

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## Abstract

Perzinfotel, also known by its developmental code EAA-090, is a potent and selective competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. It exhibits high affinity for the glutamate binding site on the NMDA receptor complex. Investigated for its neuroprotective properties, particularly in the context of ischemic stroke, Perzinfotel demonstrated a favorable safety profile in preclinical studies compared to earlier generations of NMDA receptor antagonists. Despite its promising preclinical data, its clinical development was discontinued. This technical guide provides a comprehensive overview of Perzinfotel, including its physicochemical properties, pharmacological profile, synthesis, and key experimental methodologies, to serve as a resource for researchers in neuroscience and drug development.

**Note on CAS Number:** The CAS number provided in the topic, 95470-42-1, is correctly associated with the chemical intermediate **Ethyl 2-bromo-4-methyl-1*H*-imidazole-5-carboxylate**. This guide focuses on Perzinfotel, for which the correct CAS number is 144912-63-0. This decision is based on the alignment of the requested content type—a technical guide for drug development professionals—with the pharmacological significance of Perzinfotel.

## Introduction

The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation. However, overactivation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the pathophysiology of acute neurological disorders like ischemic stroke and chronic neurodegenerative diseases.

Perzinfotel (EAA-090) emerged as a promising neuroprotective agent by selectively targeting the NMDA receptor. As a competitive antagonist, it directly competes with the endogenous ligand glutamate, thereby preventing channel activation and the subsequent neurotoxic cascade. Its development aimed to provide the therapeutic benefits of NMDA receptor modulation while mitigating the severe side effects associated with non-competitive antagonists. Although its journey to the clinic was halted, the study of Perzinfotel provides valuable insights into the development of safer NMDA receptor modulators.

## Physicochemical and Pharmacological Properties

### Physicochemical Data

The key physicochemical properties of Perzinfotel are summarized in the table below.

Property	Value	Source
IUPAC Name	2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid	--INVALID-LINK--
Synonyms	EAA-090, WAY-126090	--INVALID-LINK--, --INVALID-LINK--
CAS Number	144912-63-0	--INVALID-LINK--
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>2</sub> O <sub>5</sub> P	--INVALID-LINK--
Molecular Weight	260.18 g/mol	--INVALID-LINK--
Melting Point	260-278 °C (decomposes)	--INVALID-LINK--
Solubility	Soluble in PBS (5 mg/mL, with sonication)	--INVALID-LINK--

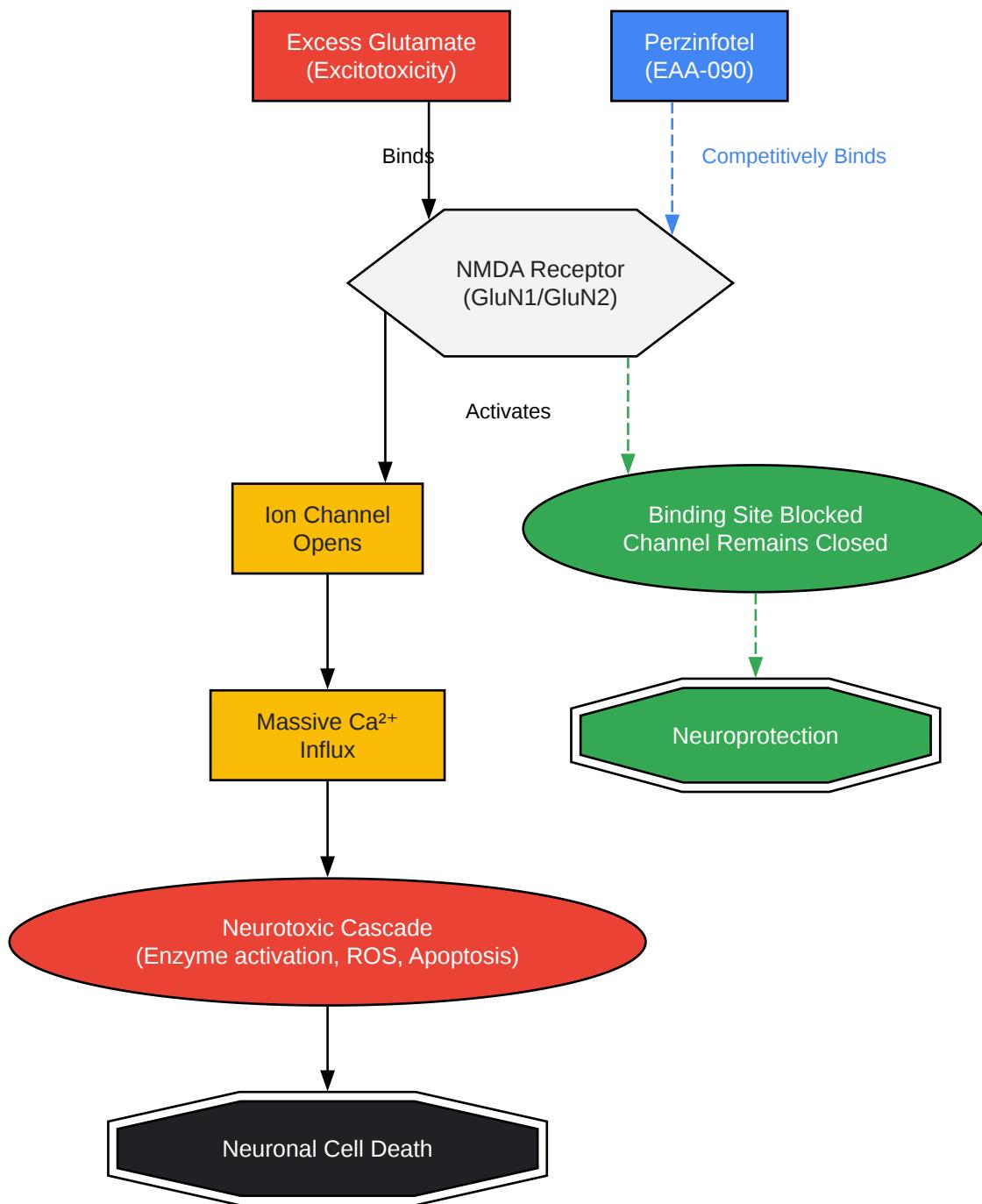
## Pharmacological Profile

Perzinfotel's pharmacological activity is centered on its interaction with the NMDA receptor.

Parameter	Value	Description	Source
Mechanism of Action	Competitive NMDA Receptor Antagonist	Competes with glutamate for binding to the GluN2 subunit of the NMDA receptor.	--INVALID-LINK--
Potency (IC <sub>50</sub> )	30 nM	Concentration required to inhibit 50% of the binding to the glutamate site of the NMDA receptor.	--INVALID-LINK--
Primary Indication (Investigated)	Neuroprotection (Stroke), Painful Diabetic Neuropathy	Preclinical studies focused on neuroprotection; Phase II trials were conducted for neuropathic pain.	--INVALID-LINK--, --INVALID-LINK--
Key Characteristics	High selectivity for the glutamate site; good safety profile in preclinical models; lacks analgesic effects in certain models; low oral bioavailability (3-5%).	These characteristics distinguished it from other NMDA antagonists.	--INVALID-LINK--, --INVALID-LINK--

## Mechanism of Action and Signaling Pathway

Perzinfotel exerts its effect by competitively inhibiting the glutamate binding site on the NMDA receptor. In a state of excitotoxicity, excessive glutamate release leads to prolonged receptor activation, massive  $\text{Ca}^{2+}$  influx, and subsequent neuronal death. By occupying the glutamate binding site, Perzinfotel prevents this activation, thus halting the downstream neurotoxic signaling cascade.

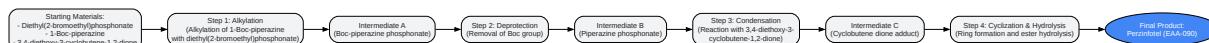
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Mechanism of Action of Perzinfotel at the NMDA Receptor.

## Experimental Protocols

### Chemical Synthesis of Perzinfotel

The synthesis of Perzinfotel was first described by Kinney et al. (1998). The key strategy involves the use of 3-cyclobutene-1,2-dione as a bioisostere for an alpha-amino acid. The following is a generalized representation of the synthetic workflow.



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Generalized synthetic workflow for Perzinfotel.

Detailed Protocol Outline (based on Kinney et al., 1998):

- Synthesis of Diethyl (2-(piperazin-1-yl)ethyl)phosphonate:
  - 1-Boc-piperazine is reacted with diethyl (2-bromoethyl)phosphonate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).
  - The resulting Boc-protected intermediate is isolated and then deprotected using an acid (e.g., trifluoroacetic acid) to yield the key piperazine phosphonate intermediate.
- Condensation with Cyclobutene Dione:
  - The piperazine phosphonate intermediate is reacted with 3,4-diethoxy-3-cyclobutene-1,2-dione in a solvent such as ethanol. This reaction forms an enaminone intermediate.
- Cyclization and Hydrolysis:
  - The intermediate from the previous step undergoes intramolecular cyclization upon heating.
  - The final step involves the hydrolysis of the phosphonate esters to the corresponding phosphonic acid using a strong acid (e.g., concentrated HCl) under reflux, followed by purification to yield Perzinfotel.

# In Vivo Model: Chemically Induced Thermal Hypersensitivity

The protocol described by Brandt et al. (2005) evaluates the effect of Perzinfotel on thermal hypersensitivity induced by inflammatory agents in rats.

## Animals:

- Male Sprague-Dawley rats (225-300 g) are used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.

## Procedure:

- Baseline Latency Measurement: The baseline tail-withdrawal latency is determined by immersing the distal portion of the rat's tail in a warm water bath maintained at a specific temperature (e.g., 48°C). The time taken for the rat to flick or withdraw its tail is recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
- Induction of Hypersensitivity: A chemical irritant, such as Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) or capsaicin, is injected subcutaneously into the dorsal surface of the tail.
- Post-Induction Latency Measurement: After a set period (e.g., 15-30 minutes) following the injection of the irritant, the tail-withdrawal latency is measured again to confirm the development of thermal hypersensitivity (a significant decrease in withdrawal latency).
- Drug Administration: Perzinfotel is administered either intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg i.p.; 30, 100 mg/kg p.o.). A vehicle control group is also included.
- Time-Course Measurement: The tail-withdrawal latency is measured at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and duration of the reversal of thermal hypersensitivity.

## Data Analysis:

- Data are typically expressed as the mean withdrawal latency (in seconds)  $\pm$  SEM.
- Statistical analysis is performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare drug-treated groups with the vehicle control group.

Results from Brandt et al. (2005):

- Perzinfotel dose- and time-dependently blocked PGE<sub>2</sub>- and capsaicin-induced thermal hypersensitivity.
- Doses of 10 mg/kg (i.p.) or 100 mg/kg (p.o.) blocked PGE<sub>2</sub>-induced hypersensitivity by 60-80%.
- Perzinfotel demonstrated a superior therapeutic ratio (effectiveness vs. adverse effects) compared to other NMDA receptor antagonists like dizocilpine and ketamine in this model.[1]

## Clinical Development and Safety Profile

Perzinfotel advanced to Phase II clinical trials, notably for the treatment of painful diabetic neuropathy.[2] Despite a promising preclinical safety profile that suggested a wider therapeutic window than older NMDA antagonists, the development of Perzinfotel was ultimately discontinued. The specific reasons for this discontinuation are not widely published but may be related to a lack of sufficient efficacy in human trials, pharmacokinetic challenges (such as its low oral bioavailability), or strategic business decisions.

### Preclinical Safety:

- Preclinical studies indicated a good safety profile compared to other drugs in its class.[3]
- It showed a better separation between the doses required for therapeutic effects and those causing adverse effects, such as motor impairment.[1]

### Clinical Safety:

- Detailed safety and tolerability data from the Phase II trials are not readily available in the public domain.

## Conclusion

Perzinfotel (EAA-090) represents a significant effort in the development of second-generation, competitive NMDA receptor antagonists for neuroprotection and other CNS disorders. Its design successfully achieved high potency and a more favorable preclinical safety profile by avoiding the channel-blocking mechanism that often leads to severe side effects. While its clinical development was not completed, the extensive preclinical research on Perzinfotel continues to be a valuable resource for scientists working on NMDA receptor pharmacology. The detailed synthesis and in vivo protocols associated with this compound provide a solid foundation for future investigations into novel neuroprotective agents targeting the glutamate system.

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## References

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